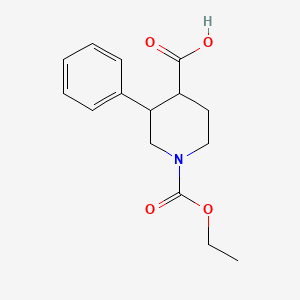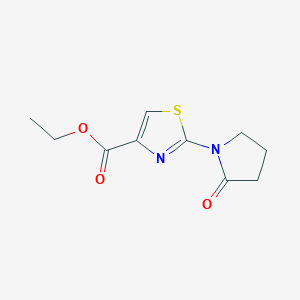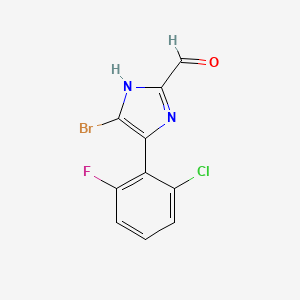
7-Fluoro-3-hydroxyquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-3-hydroxyquinolin-2(1H)-one is a fluorinated derivative of quinolin-2(1H)-one Quinolin-2(1H)-one compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3-hydroxyquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with aniline and p-fluoroaniline.
Doebner-Miller Synthesis: Aniline and p-fluoroaniline undergo the Doebner-Miller synthesis to form 1,2,3,4-tetrahydroquinoline-2-carboxylic acid and its 7-fluoro derivative.
Oxidation and Reduction: The tetrahydroquinoline derivatives are then oxidized using selenium dioxide and reduced to form the desired quinolin-2(1H)-one structure.
N-nitrosation and Cyclisation: The final step involves N-nitrosation using sodium nitrite and concentrated hydrochloric acid, followed by cyclisation with trifluoroacetic anhydride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
7-Fluoro-3-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolin-2(1H)-one derivatives depending on the nucleophile used.
科学研究应用
7-Fluoro-3-hydroxyquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antineoplastic, anti-inflammatory, and anticonvulsant activities.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: Its biological activity is explored in various assays to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 7-fluoro-3-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. For example, it may inhibit specific enzymes involved in microbial growth or modulate inflammatory pathways .
相似化合物的比较
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid: A precursor in the synthesis of 7-fluoro-3-hydroxyquinolin-2(1H)-one.
3-Hydroxy-4,5-dihydro[1,2,3]oxadiazolo[3,4-a]quinolin-10-ium: Another quinoline derivative with similar biological activities.
Uniqueness
This compound is unique due to the presence of the fluorine atom at the 7th position, which significantly enhances its chemical stability, biological activity, and electronic properties compared to non-fluorinated quinolin-2(1H)-one derivatives.
属性
分子式 |
C9H6FNO2 |
|---|---|
分子量 |
179.15 g/mol |
IUPAC 名称 |
7-fluoro-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-1-5-3-8(12)9(13)11-7(5)4-6/h1-4,12H,(H,11,13) |
InChI 键 |
DIUYMCVADDVTRZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1F)NC(=O)C(=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)
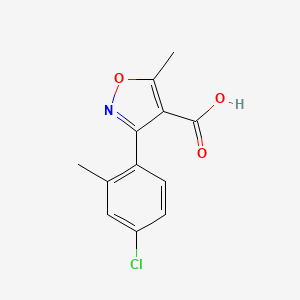
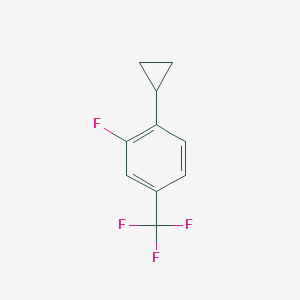
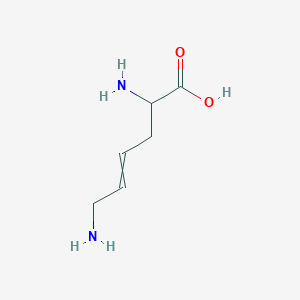
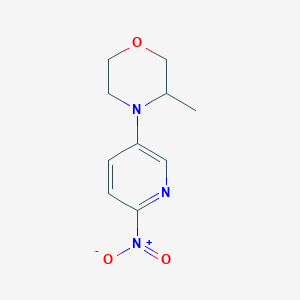
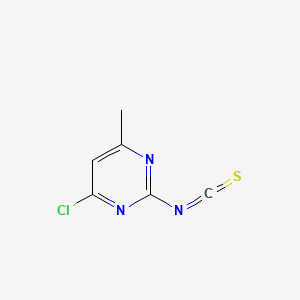
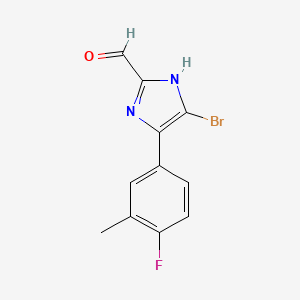


![Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13694826.png)
